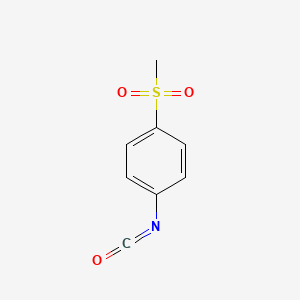
1-Isocyanato-4-methansulfonylbenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-methanesulfonylbenzene is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.21 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) and a methanesulfonyl group (-SO2CH3) attached to a benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-methanesulfonylbenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through isocyanate chemistry, enabling the study of biological processes.
Medicine: It is employed in the development of drug delivery systems and as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity with various functional groups.
Vorbereitungsmethoden
1-Isocyanato-4-methanesulfonylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-methanesulfonylphenylamine with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:
[ \text{4-Methanesulfonylphenylamine} + \text{Phosgene} \rightarrow \text{1-Isocyanato-4-methanesulfonylbenzene} + \text{HCl} ]
Industrial production methods may vary, but they generally involve similar reaction conditions with appropriate safety measures to handle toxic reagents like phosgene.
Analyse Chemischer Reaktionen
1-Isocyanato-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common reagents and conditions used in these reactions include catalysts like dibutyltin dilaurate and solvents such as dichloromethane. Major products formed from these reactions depend on the specific reactants and conditions employed.
Wirkmechanismus
The mechanism of action of 1-isocyanato-4-methanesulfonylbenzene involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including polymerization and biomolecule modification.
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-4-methanesulfonylbenzene can be compared with other similar compounds, such as:
1-Isocyanato-4-nitrobenzene: This compound contains a nitro group (-NO2) instead of a methanesulfonyl group, leading to different reactivity and applications.
1-Isocyanato-4-methylbenzene: This compound has a methyl group (-CH3) instead of a methanesulfonyl group, resulting in different chemical properties and uses.
The uniqueness of 1-isocyanato-4-methanesulfonylbenzene lies in its combination of the isocyanate and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical and industrial applications.
Eigenschaften
IUPAC Name |
1-isocyanato-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQDWIYBVHWYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4418-85-3 |
Source


|
| Record name | 1-isocyanato-4-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione](/img/structure/B2559061.png)
![N-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2559062.png)
![6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2559064.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2559065.png)
![2-amino-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2559066.png)
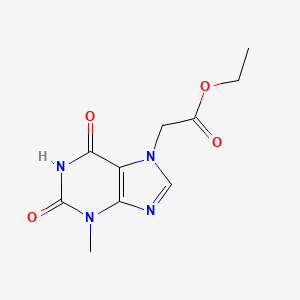
![2-(1,2-benzoxazol-3-yl)-1-{4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2559071.png)
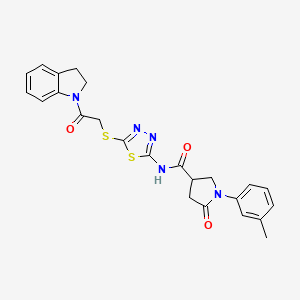
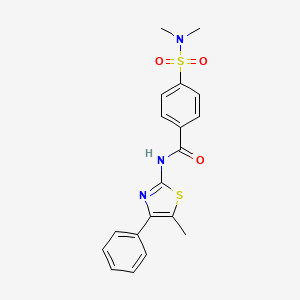
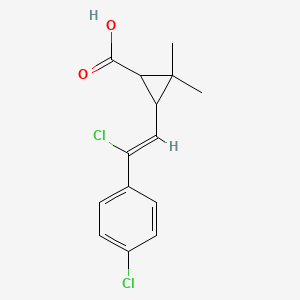


![5-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
